molecular formula C11H15N3 B13328562 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile

5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile

Cat. No.: B13328562
M. Wt: 189.26 g/mol
InChI Key: QERMOHHSUMDCNN-UHFFFAOYSA-N
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Description

5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H15N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with pentan-3-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s function . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

5-(pentan-3-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H15N3/c1-3-9(4-2)14-11-6-5-10(7-12)13-8-11/h5-6,8-9,14H,3-4H2,1-2H3

InChI Key

QERMOHHSUMDCNN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=CN=C(C=C1)C#N

Origin of Product

United States

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